Enantiomer-Dependent Nephrotoxicity: >5-Fold Difference in Renal Platinum Accumulation Between (S)- and (R)-Configured 2-Aminomethylpyrrolidine Platinum Complexes In Vivo
In a direct head-to-head in vivo comparison, the (S)-enantiomer platinum complex DWA2114S produced a >5-fold higher renal platinum concentration than its (R)-enantiomer counterpart DWA2114R at 2 hours after intraperitoneal injection of 80 mg/kg in BDF1 mice [1]. While both enantiomers exhibited potent antitumor activity against murine L1210 and Colon 26 tumors, DWA2114S induced marked increases in blood urea nitrogen (BUN) and urinary protein and sugar levels at the maximum tolerated dose, whereas DWA2114R showed no elevation in these nephrotoxicity markers [1]. A separate study confirmed that (+)-(S)-2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) (6b) was more potent than its (R)-enantiomer (6a), with a smaller effective dose required for antitumor efficacy, but 6b caused significant increases in urinary protein and sugar while 6a caused no such changes [2]. This demonstrates that the enantiomeric configuration of the 2-aminomethylpyrrolidine carrier ligand is a critical determinant of both therapeutic index and organ-specific toxicity.
| Evidence Dimension | Renal platinum concentration at 2 h post-dose (nephrotoxicity surrogate) and urinary toxicity markers |
|---|---|
| Target Compound Data | DWA2114S ((S)-enantiomer): Renal Pt >5-fold higher than DWA2114R; marked BUN and urinary protein/sugar elevation [1] |
| Comparator Or Baseline | DWA2114R ((R)-enantiomer): Renal Pt baseline level; no BUN or urinary protein/sugar elevation [1] |
| Quantified Difference | >5-fold difference in renal Pt concentration; qualitative divergence in nephrotoxicity (present vs. absent) [1]; (S)-enantiomer more potent antitumor but nephrotoxic vs. (R)-enantiomer non-nephrotoxic [2] |
| Conditions | BDF1 mice, i.p. 80 mg/kg, tissue distribution at 2 h; Colon 26 carcinoma sc-iv system; maximum tolerated dose |
Why This Matters
For procurement in medicinal chemistry programs developing chiral platinum antitumor agents, the enantiomeric configuration of the 2-aminomethylpyrrolidine ligand directly determines the therapeutic window—selecting the wrong enantiomer introduces unacceptable nephrotoxicity.
- [1] Matsumoto T, Endoh K, Akamatsu K, et al. Comparison of the antitumour effects and nephrotoxicity-inducing activities of two new platinum complexes, (-)-(R)-2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) monohydrate, and its enantiomeric isomer. Br J Cancer. 1991;64(1):41-46. doi:10.1038/bjc.1991.236 View Source
- [2] Morikawa K, Honda M, Endoh K, et al. Synthesis, antitumor activity, and nephrotoxicity of the optical isomers of 2-aminomethylpyrrolidine(1,1-cyclobutane-dicarboxylato)platinum(II). J Pharm Sci. 1991;80(9):837-842. doi:10.1002/jps.2600800907 View Source
